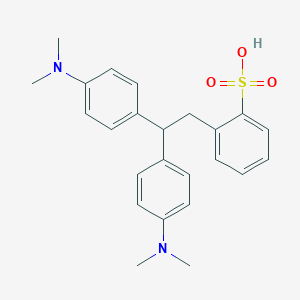

2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid

Vue d'ensemble

Description

2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid, also known as Bis(4-dimethylaminophenyl)phenylsulfone, is a chemical compound that belongs to the class of sulfones. It is widely used in scientific research for its unique properties and potential applications.

Mécanisme D'action

The mechanism of action of 2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid(4-dimethylaminophenyl)phenylsulfone is not fully understood. It is believed to interact with biological molecules, such as proteins and nucleic acids, through non-covalent interactions, such as hydrogen bonding and van der Waals forces. Its fluorescent properties make it a useful tool for studying the interactions between biomolecules.

Effets Biochimiques Et Physiologiques

2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid(4-dimethylaminophenyl)phenylsulfone has been shown to have minimal cytotoxicity and genotoxicity in vitro. It has also been shown to have anti-inflammatory and antioxidant properties. Its potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease, are currently being investigated.

Avantages Et Limitations Des Expériences En Laboratoire

2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid(4-dimethylaminophenyl)phenylsulfone has several advantages for lab experiments, such as its high solubility in organic solvents, stability under various conditions, and fluorescent properties. However, its high cost and limited availability can be a limitation for some experiments.

Orientations Futures

The potential applications of 2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid(4-dimethylaminophenyl)phenylsulfone in various scientific research fields are vast. Future research directions can include the synthesis of new derivatives with improved properties, the development of new applications in the fields of materials science and biomedicine, and the study of its interactions with biological molecules using advanced techniques such as X-ray crystallography and NMR spectroscopy.

In conclusion, 2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid(4-dimethylaminophenyl)phenylsulfone is a unique chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.

Méthodes De Synthèse

2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid(4-dimethylaminophenyl)phenylsulfone can be synthesized through a reaction between 4-dimethylaminophenylsulfonyl chloride and benzene in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with a base to form the final product. The synthesis method has been optimized to achieve high yields and purity of the product.

Applications De Recherche Scientifique

2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid(4-dimethylaminophenyl)phenylsulfone has been extensively studied for its potential applications in various scientific research fields. It has been used as a fluorescent probe for the detection of metal ions, as a photosensitizer for photodynamic therapy, and as a building block for the synthesis of polymeric materials. Its unique properties, such as high thermal stability, solubility, and fluorescence, make it a versatile compound for various applications.

Propriétés

IUPAC Name |

2-[2,2-bis[4-(dimethylamino)phenyl]ethyl]benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3S/c1-25(2)21-13-9-18(10-14-21)23(19-11-15-22(16-12-19)26(3)4)17-20-7-5-6-8-24(20)30(27,28)29/h5-16,23H,17H2,1-4H3,(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEPWAJFBAHWAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CC2=CC=CC=C2S(=O)(=O)O)C3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154257 | |

| Record name | Xylene cyanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-Bis(4-(dimethylamino)phenyl)ethyl)benzenesulfonic acid | |

CAS RN |

124262-82-4 | |

| Record name | Xylene cyanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124262824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylene cyanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-6a,6b,9,9,12a-pentamethyl-2-methylidene-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B38315.png)

![(E,3R,6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol](/img/structure/B38320.png)

![Furo[3,2-c]pyridin-3(2H)-one](/img/structure/B38324.png)

![2-Amino-7,8-dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B38330.png)

![Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate](/img/structure/B38343.png)